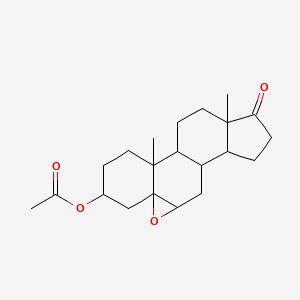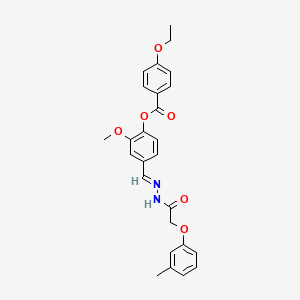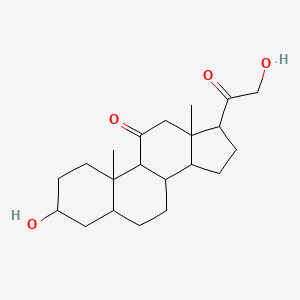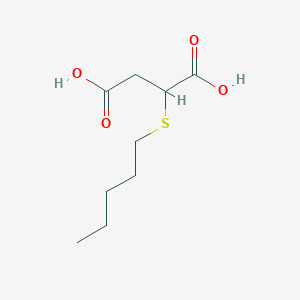
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate, with the chemical formula C22H16Br2N2O3, is a complex organic compound. It belongs to the class of hydrazones and contains both naphthalene and benzoyl moieties. This compound exhibits interesting properties due to its unique structure.
Méthodes De Préparation
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common route includes the condensation of 2-naphthylamine with 4-bromobenzoyl chloride, followed by the reaction with hydrazine hydrate. The resulting product is then esterified with 3-methylbenzoic acid.
Reaction Conditions:
Step 1: Condensation of 2-naphthylamine with 4-bromobenzoyl chloride:
Step 2: Hydrazinolysis:
Step 3: Esterification:
Industrial Production:
Industrial-scale production methods may involve modifications to improve yield, scalability, and safety.
Analyse Des Réactions Chimiques
This compound can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the carbonyl group.
Substitution: Substituents on the benzene rings can be replaced. Common reagents include strong acids, bases, and reducing agents.
Major products:
- Reduction: Formation of the corresponding hydrazine derivative.
- Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate finds applications in:
Chemistry: As a building block for designing new ligands or catalysts.
Biology: Investigating interactions with biological macromolecules.
Medicine: Potential therapeutic applications (requires further research).
Industry: Used in material science and organic synthesis.
Comparaison Avec Des Composés Similaires
While there are related compounds, the unique combination of naphthalene, benzoyl, and hydrazonoyl groups sets 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate apart.
Similar Compounds:
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Propriétés
| 767332-55-8 | |
Formule moléculaire |
C26H19BrN2O3 |
Poids moléculaire |
487.3 g/mol |
Nom IUPAC |
[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C26H19BrN2O3/c1-17-5-4-7-20(15-17)26(31)32-24-14-11-18-6-2-3-8-22(18)23(24)16-28-29-25(30)19-9-12-21(27)13-10-19/h2-16H,1H3,(H,29,30)/b28-16+ |
Clé InChI |
CBDMKKQMNIZDSV-LQKURTRISA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)



![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)

![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)




![1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11999993.png)
